molecular formula C18H14FNO4 B15100282 Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B15100282
M. Wt: 327.3 g/mol
InChI Key: USHQHKFPKFHATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its antimicrobial properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound stands out due to its unique combination of antimicrobial and potential anticancer properties .

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 4-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14FNO4/c1-10-14-9-12(19)5-8-15(14)24-16(10)17(21)20-13-6-3-11(4-7-13)18(22)23-2/h3-9H,1-2H3,(H,20,21)

InChI Key

USHQHKFPKFHATN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.